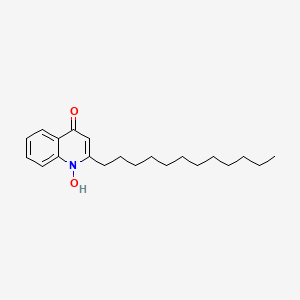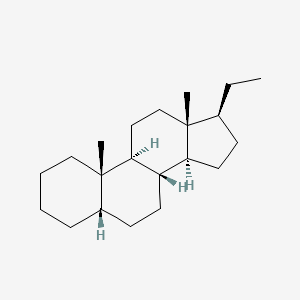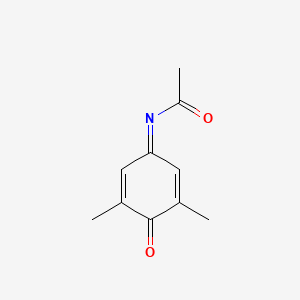
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-NAPQI, also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine, is the cytochrome P450 (CYP) enzymes , specifically CYP 2E1 . This compound is a metabolite of paracetamol and is known to interact with TRPA1 and CB1 receptors .
Mode of Action
3,5-Dimethyl-NAPQI interacts with its targets primarily through oxidation . It is an oxidizing analog of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of paracetamol (acetaminophen). It primarily oxidizes protein thiols .
Biochemical Pathways
The compound affects the glutathione pathway . It rapidly oxidizes intracellular glutathione, leading to the formation of oxidized glutathione . This process disrupts the normal functioning of the pathway, leading to downstream effects such as cytotoxicity .
Pharmacokinetics
It is known that the compound is cytotoxic to isolated hepatocytes at levels between 200 and 300 microm . It rapidly oxidizes intracellular glutathione within 10 seconds, indicating a fast onset of action .
Result of Action
The primary result of 3,5-Dimethyl-NAPQI’s action is cytotoxicity . It disrupts intracellular Ca2+ homeostasis, leading to cell death . It also causes a rapid oxidation of intracellular glutathione, leading to the formation of oxidized glutathione .
Action Environment
The action of 3,5-Dimethyl-NAPQI can be influenced by environmental factors. For instance, the compound’s cytotoxicity is observed in isolated hepatocytes, suggesting that the cellular environment plays a role in its action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath at 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher but effective approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide has several scientific research applications:
Chemistry: It is used as an analytical standard in chromatography and other analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide include:
- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- Cyanoacetamide derivatives
- Indole derivatives
Uniqueness
What sets this compound apart is its specific structure and the unique reactivity it exhibits in various chemical reactions
Properties
IUPAC Name |
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORYDINWWWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)C)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996342 | |
| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74827-85-3 | |
| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 3,5-Dimethyl-NAPQI exert its cytotoxic effects within hepatocytes?
A1: 3,5-Dimethyl-NAPQI exhibits cytotoxicity through a two-pronged mechanism: oxidative stress and metabolic activation. []
- Oxidative Stress: 3,5-Dimethyl-NAPQI rapidly depletes intracellular glutathione (GSH), a crucial antioxidant, leading to a state of oxidative stress within the cell. []
- Metabolic Activation: Hepatocytes possess carboxylesterase enzymes that cleave the acetyl group from 3,5-Dimethyl-NAPQI. This deacetylation yields 4-amino-2,6-dimethylphenol, a highly reactive and toxic metabolite. [] 4-amino-2,6-dimethylphenol readily autoxidizes to form 2,6-dimethylbenzoquinone imine, further contributing to the depletion of GSH. []
Q2: How does the cytotoxicity of 3,5-Dimethyl-NAPQI differ from its analog, 2,6-dimethyl-NAPQI?
A2: While both 3,5-dimethyl-NAPQI and 2,6-dimethyl-NAPQI are cytotoxic, they primarily act through different mechanisms. Research indicates that 3,5-dimethyl-NAPQI mainly exerts its toxic effects through the oxidation of cellular thiols, while 2,6-dimethyl-NAPQI demonstrates a higher propensity for covalently binding to these crucial molecules. [] This difference in reactivity influences their impact on cellular processes, with 2,6-dimethyl-NAPQI exhibiting stronger inhibition of the plasma membrane Ca2+-ATPase and causing a more significant depletion of protein thiols compared to 3,5-dimethyl-NAPQI. [] Consequently, 2,6-dimethyl-NAPQI tends to be more potent in elevating cytosolic Ca2+ levels and inducing cytotoxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


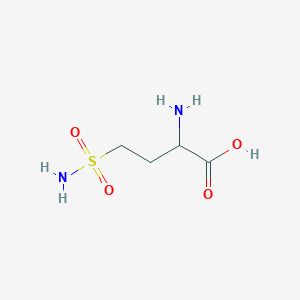
![2-(2-(diethylamino)ethyl)-5,11-dimethyl-6H-25-pyrido[4,3-b]carbazol-9-ol acetate](/img/structure/B1210046.png)
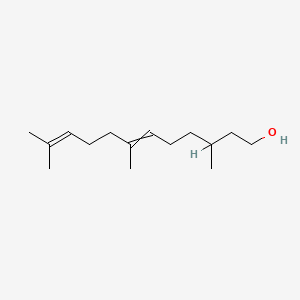
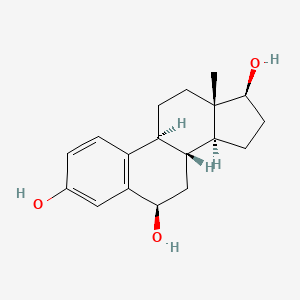

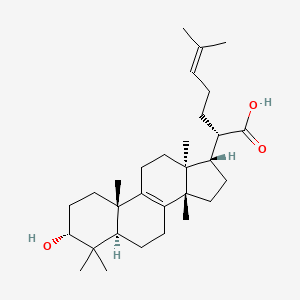
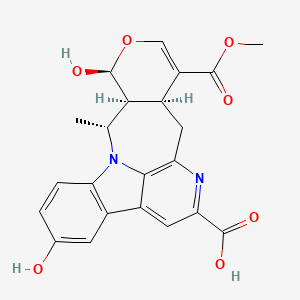
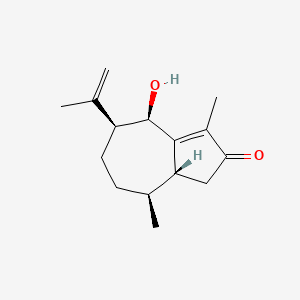
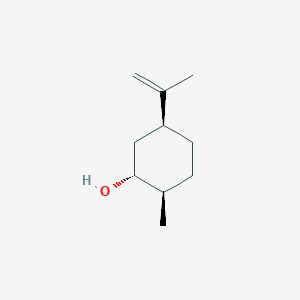

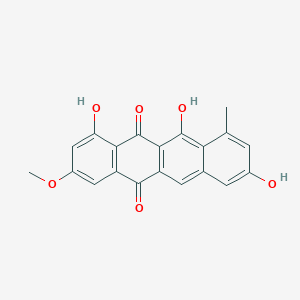
![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)
